Menabitan hydrochloride
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Overview
Description
Menabitan hydrochloride is a synthetic drug that acts as a potent cannabinoid receptor agonist. It is closely related to natural cannabinoids of the tetrahydrocannabinol (THC) group, differing mainly by its longer and branched side chain, and the replacement of the 9-position carbon with a nitrogen . This compound was studied as an analgesic in the 1970s and was found to possess antinociceptive effects in both humans and animals but was never marketed .
Preparation Methods
The synthesis of menabitan hydrochloride involves several steps, including the formation of the core structure and the addition of functional groups. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Menabitan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the prop-2-ynyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the chromeno[4,3-c]pyridine core, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying cannabinoid receptor interactions and structure-activity relationships.
Biology: Research has focused on its effects on cellular signaling pathways and receptor binding.
Mechanism of Action
Menabitan hydrochloride exerts its effects by acting as a potent agonist at cannabinoid receptors, particularly the CB1 and CB2 receptors . Upon binding to these receptors, it modulates various signaling pathways, leading to changes in cellular activity and neurotransmitter release. This mechanism is similar to that of natural cannabinoids like tetrahydrocannabinol, but this compound’s unique structure allows for different pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Menabitan hydrochloride is structurally similar to other synthetic cannabinoids, such as:
Nabitan: Shares a similar core structure but differs in the side chain composition.
Dimethylheptylpyran: Another synthetic cannabinoid with a different side chain and pharmacological profile.
This compound’s uniqueness lies in its specific structural modifications, which confer distinct receptor binding affinities and pharmacological effects .
Properties
CAS No. |
58019-50-4 |
---|---|
Molecular Formula |
C37H58Cl2N2O3 |
Molecular Weight |
649.8 g/mol |
IUPAC Name |
[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 2-methyl-4-(2-methylpiperidin-1-yl)butanoate;dihydrochloride |
InChI |
InChI=1S/C37H56N2O3.2ClH/c1-9-11-12-15-26(3)29(6)30-23-33(41-36(40)27(4)17-22-39-20-14-13-16-28(39)5)35-31-25-38(19-10-2)21-18-32(31)37(7,8)42-34(35)24-30;;/h2,23-24,26-29H,9,11-22,25H2,1,3-8H3;2*1H |
InChI Key |
VYBDZIGAEAYRMM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C.Cl.Cl |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C.Cl.Cl |
Origin of Product |
United States |
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